(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 6-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This method involves the reaction of the corresponding pyridinyl halides with trialkylborates.
Directed Ortho-Metallation (DoM): This approach uses the metal-hydrogen exchange of substituted pyridine followed by borylation with trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane under palladium catalysis.
C-H or C-F Bond Activation: This method involves iridium- or rhodium-catalyzed activation followed by borylation.
[4+2] Cycloaddition: This method is less common but can be used for the synthesis of pyridinylboronic acids.
Chemical Reactions Analysis
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an organohalide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Oxidation: The boronic acid group can be oxidized to form alcohols or other functional groups.
Amination: The boronic acid can react with amines to form aminated products.
Scientific Research Applications
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Biological Research: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The primary mechanism of action for (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura coupling reactions. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and tolerant of various functional groups, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
(2-Methyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid can be compared with other pyridinylboronic acids:
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but with the boronic acid group at the 5-position.
3-Pyridinylboronic acid: Lacks the methyl and trifluoromethyl substituents, making it less sterically hindered.
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester: Contains a piperazine group, which alters its reactivity and applications.
These comparisons highlight the unique structural features of this compound, particularly the presence of the trifluoromethyl group, which can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C7H7BF3NO2 |
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Molecular Weight |
204.94 g/mol |
IUPAC Name |
[2-methyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H7BF3NO2/c1-4-5(8(13)14)2-3-6(12-4)7(9,10)11/h2-3,13-14H,1H3 |
InChI Key |
GZOHHVSZSMINLZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)C)(O)O |
Origin of Product |
United States |
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